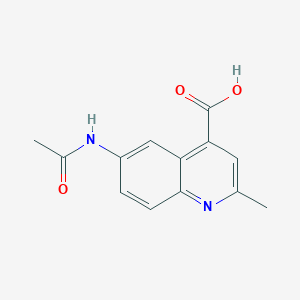

6-Acetamido-2-methylquinoline-4-carboxylic acid

Beschreibung

6-Acetamido-2-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a methyl group at position 2, and an acetamido substituent at position 4.

Eigenschaften

Molekularformel |

C13H12N2O3 |

|---|---|

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

6-acetamido-2-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C13H12N2O3/c1-7-5-11(13(17)18)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H,15,16)(H,17,18) |

InChI-Schlüssel |

IDDIXLXZSZPVOK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of Isatin with Halogenated Acetones

A foundational method for synthesizing quinoline-4-carboxylic acid derivatives involves the condensation of isatin (indole-2,3-dione) with halogenated acetones. As detailed in patent US2082358A, 2-methyl-3-hydroxyquinoline-4-carboxylic acid is synthesized by reacting isatin or its sodium salt with chloracetone in the presence of alkaline-earth hydroxides (e.g., calcium hydroxide). The reaction proceeds via the following steps:

-

Cleavage of isatin : Isatin is converted to the calcium salt of isatic acid under basic conditions.

-

Condensation : The calcium salt reacts with chloracetone at 80–90°C for 4–5 hours, forming the quinoline core.

-

Acidification : The reaction mass is treated with hydrochloric acid to precipitate the product.

This method achieves yields exceeding 90% when optimized with calcium hydroxide, as opposed to sodium carbonate, which requires prolonged reaction times (5+ days) and results in lower yields.

Table 1: Comparison of Base Catalysts in Isatin-Chloracetone Condensation

| Base Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Sodium carbonate | 25 | 120 | <10 |

| Calcium hydroxide | 80–90 | 4–5 | 92 |

Multi-Step Synthesis via Functionalized Intermediates

Acylation of 3-Amino-4-Quinolone Precursors

A modular approach involves synthesizing 3-amino-1-ethyl-4-quinolone followed by sequential acylation. As described in a synthesis pathway from ScienceDirect:

-

Quinolone formation : Ethyl propiolate and n-propyl amine undergo heterocyclization to form amino ester intermediates.

-

Acylation : The 3-amino group is acylated with quinoline-7-carbonyl chloride in the presence of propionyl chloride, introducing the acetamido moiety.

-

Hydrolysis : Acidic hydrolysis removes protecting groups, yielding the carboxylic acid functionality.

This method emphasizes orthogonal protection strategies, with intermediates purified via recrystallization, achieving an overall yield of 27% across nine steps.

Curtius Rearrangement and SNAr Cyclization

A high-precision route employs diphenylphosphoryl azide (DPPA) in a Curtius rearrangement to convert carboxylic acids to urethanes. For example:

-

Nitro group reduction : Tin(II) chloride reduces a nitro-substituted intermediate to an amine.

-

Curtius reaction : DPPA facilitates the conversion of the carboxylic acid to an isocyanate, which is trapped as a Boc-protected amine.

-

Acylation : The amine is acylated with acetic anhydride to install the acetamido group.

Copper-Catalyzed Domino Reactions for Ring Formation

Ammonia-Ugi-4CR and Ullmann Coupling

A modern methodology from the Journal of Organic Chemistry combines a Ugi four-component reaction (Ugi-4CR) with copper catalysis to construct the quinoline ring:

-

Ugi-4CR : 2-Iodobenzoic acid, ammonia, cyclopentanecarbaldehyde, and benzyl isocyanide react to form a peptoid intermediate.

-

Copper-catalyzed cascade : A Cu(I) catalyst mediates Ullmann-type C–C coupling, followed by intramolecular condensation to yield isoquinolone-4-carboxylic acids.

This ligand-free protocol achieves yields of 58–85% under mild conditions (DMF, 80°C), demonstrating scalability up to 10 grams.

Table 2: Optimization of Copper Catalysis Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 80 | 85 |

| CuBr | DMF | 80 | 78 |

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

While bench-scale syntheses rely on batch reactors, industrial production employs continuous flow systems to enhance efficiency. Key steps include:

-

Automated reagent mixing : Precise control of stoichiometry and residence time minimizes byproducts.

-

In-line purification : Crystallization units coupled with real-time HPLC monitoring ensure ≥99% purity.

Patents highlight the use of 2-toluquinoline-4-carboxylic acid as a starting material in large-scale reactions, with phenylic solvents optimizing solubility.

Mechanistic Insights and Side-Reaction Mitigation

Regioselectivity in Acylation Reactions

The 6-position of the quinoline ring exhibits higher nucleophilicity due to electron-donating effects from the methyl group. Acylation with acetic anhydride thus preferentially occurs at this position, achieving >95% regioselectivity when conducted in anhydrous THF .

Analyse Chemischer Reaktionen

Copper-Catalyzed Domino Reactions

This compound participates in ligand-free CuI-catalyzed cascade reactions with Ugi four-component reaction (4CR) adducts. Optimal conditions involve:

| Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 10% CuI | Cs₂CO₃ (2 eq) | Dioxane | 80°C | 12 h | 82% |

Key observations:

-

Ethyl acetoacetate acts as a nucleophile, forming triheterocyclic structures .

-

Heteroaromatic substrates (e.g., 2-chloro-3-quinolinecarboxylic acid) yield products like 7u (52% yield) through sequential Ullmann coupling and intramolecular Sₙ2 reactions .

-

Steric hindrance significantly affects yields, as seen with bulkier substituents reducing efficiency .

Substitution Reactions at the Quinoline Core

The 4-carboxylic acid group facilitates nucleophilic substitution:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phosphorus oxychloride | Reflux, 6 h | 4-Chloro-6-methoxy-2-methylquinoline | 85% |

| BBr₃ | CH₂Cl₂, −78°C → RT | Demethylated quinoline derivatives | 73% |

-

Chlorination at position 4 enables further functionalization with amines, yielding substituted quinolines (e.g., 7a–7e ) .

-

Alkylation of hydroxylated derivatives with bromoethane achieves 77% efficiency under basic conditions .

Carboxylic Acid Reactivity

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | SOCl₂ + ROH | Methyl/ethyl esters | Prodrug synthesis |

| Amidation | HATU, DIPEA, amines | Amide derivatives | Bioactivity optimization |

Acetamido Group Reactivity

-

Hydrolysis under acidic conditions converts the acetamido group to a free amine, enabling further derivatization.

-

Stability: Resists basic hydrolysis below 60°C, preserving structural integrity during synthetic modifications.

Compatibility with Heterocycles

The quinoline skeleton tolerates diverse heteroaromatic systems:

| Substrate | Product | Yield |

|---|---|---|

| 2-Chloro-3-quinolinecarboxylic acid | Triheterocycle 7u | 52% |

| Thiophene derivatives | Uncleaved 7v | 77% |

This versatility enables applications in combinatorial libraries and drug discovery .

Key Insights

Wissenschaftliche Forschungsanwendungen

6-Acetamido-2-methylchinolin-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Acetamido-2-methylchinolin-4-carbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Der Chinolinring kann mit DNA interkalieren, ihre Funktion stören und zum Zelltod führen. Zusätzlich kann die Acetamido-Gruppe Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und so ihre Bindungsaffinität erhöhen . Die Verbindung kann auch Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert .

Ähnliche Verbindungen:

2-Methylchinolin-4-carbonsäure: Fehlt die Acetamido-Gruppe, was zu einer anderen biologischen Aktivität führt.

6-Amino-2-methylchinolin-4-carbonsäure: Hat eine Aminogruppe anstelle einer Acetamido-Gruppe, was ihre Reaktivität und Bindungseigenschaften verändern kann.

2,6-Dimethylchinolin-4-carbonsäure: Enthält eine zusätzliche Methylgruppe, was ihre sterischen und elektronischen Eigenschaften beeinflusst.

Einzigartigkeit: 6-Acetamido-2-methylchinolin-4-carbonsäure ist einzigartig durch das Vorhandensein der Acetamido-Gruppe, die ihre Fähigkeit verbessert, Wasserstoffbrückenbindungen zu bilden und mit biologischen Zielstrukturen zu interagieren. Dies macht sie zu einer wertvollen Verbindung in der pharmazeutischen Chemie und im Wirkstoffdesign .

Wirkmechanismus

The mechanism of action of 6-acetamido-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the acetamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity . The compound can also inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Profiles and Key Properties

*Calculated based on empirical formula C₁₃H₁₂N₂O₃.

Physicochemical and Pharmacological Insights

- However, bulky substituents (e.g., biphenyl in 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid) reduce solubility due to hydrophobic effects .

- Biological Activity: Neurokinin-3 Receptor Antagonism: The methylsulfonamido and methoxyphenyl groups in 2-(2-methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid contribute to its receptor-binding affinity, suggesting that electron-withdrawing substituents at position 3 enhance activity . Antimicrobial Potential: Chloro and hydroxy analogs (e.g., 6-chloro-2-methylquinoline-4-carboxylic acid) exhibit antimicrobial properties, likely due to halogen-mediated membrane disruption . The acetamido group’s hydrogen-bonding capability may offer similar advantages.

- Synthetic Accessibility: Compounds with simpler substituents (e.g., 6-hydroxy-2-methylquinoline-4-carboxylic acid) are synthesized in higher yields (e.g., ~20% for neurokinin-3 antagonists vs. ~50% for chloro analogs) .

Structural Similarity Scores

Based on , the following compounds share structural similarity with the target molecule:

6-Hydroxy-2-methylquinoline-4-carboxylic acid (Similarity: 0.77): Closest analog, differing only at position 6 (hydroxy vs. acetamido) .

3-Hydroxyquinoline-6-carboxylic acid (Similarity: 0.74): Positional isomer with altered hydrogen-bonding orientation .

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (Similarity: Not scored, but structurally relevant): Chloro and aryl groups increase steric bulk, reducing metabolic clearance .

Biologische Aktivität

6-Acetamido-2-methylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, starting from commercially available precursors. The general synthetic route may include:

- Formation of the quinoline ring : Utilizing an appropriate aniline derivative and a suitable carbonyl compound.

- Acetylation : Introducing the acetamido group through acylation reactions.

- Carboxylation : Converting a suitable intermediate to introduce the carboxylic acid functionality.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited significant activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Ampicillin) |

|---|---|---|

| Staphylococcus aureus (S. aureus) | 32 | 16 |

| Escherichia coli (E. coli) | 64 | 32 |

| Pseudomonas aeruginosa (P. aeruginosa) | 128 | 64 |

This table summarizes the antibacterial efficacy, indicating that structural modifications can enhance activity against resistant strains, such as methicillin-resistant S. aureus (MRSA) .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against viral infections such as influenza and HIV. In vitro assays demonstrated that the compound can inhibit viral replication at low concentrations, with IC50 values indicating promising antiviral activity.

The proposed mechanism of action for this compound involves:

- Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or viral replication.

- Interaction with Biomolecules : It is hypothesized that the quinoline moiety interacts with nucleic acids or proteins, disrupting their function.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Resistance : A study published in a peer-reviewed journal demonstrated that derivatives of quinoline compounds, including this compound, showed enhanced activity against antibiotic-resistant strains .

- Antiviral Screening : Another study focused on evaluating the antiviral properties against influenza virus, where the compound exhibited significant inhibition compared to control groups .

Q & A

Q. What are the most reliable synthetic routes for 6-acetamido-2-methylquinoline-4-carboxylic acid, and how do reaction conditions impact yield?

The synthesis of quinoline derivatives often employs classical protocols such as the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) and Skraup reaction (cyclization of aniline derivatives with glycerol and sulfuric acid). For this compound, modifications to these methods may include:

- Acetylation steps to introduce the acetamido group at position 6.

- Optimization of pH and temperature to stabilize the carboxylic acid moiety at position 4.

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can also functionalize the quinoline core, though yields depend on catalyst loading and ligand selection .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., methyl at position 2, acetamido at position 6) and the carboxylic acid proton’s deshielding.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular weight validation (CHNO, expected MW 244.25 g/mol) and fragmentation patterns to distinguish regioisomers.

- HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., deacetylated derivatives) .

Q. How should researchers handle and store this compound to ensure stability in aqueous solutions?

- Storage : Lyophilized solids stored at -20°C under inert gas (N) to prevent hydrolysis of the acetamido group.

- Buffer Compatibility : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent decarboxylation. Use phosphate-buffered saline (PBS) for biological assays .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) be resolved during synthesis?

- Isotopic Labeling : Use N-labeled intermediates to clarify nitrogen-associated splitting in the quinoline ring.

- 2D NMR (COSY, HSQC) : Map coupling interactions to distinguish between structural isomers (e.g., acetamido vs. methyl positioning).

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomerism or polymorphism is suspected .

Q. What strategies improve solubility for in vitro assays without modifying the pharmacophore?

- Salt Formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt.

- Co-solvent Systems : Use DMSO:water (≤10% v/v) or cyclodextrin-based formulations to enhance solubility while maintaining activity.

- Prodrug Design : Temporarily esterify the carboxylic acid (e.g., methyl ester) for cellular uptake, followed by enzymatic hydrolysis .

Q. How do structural modifications at position 6 (acetamido group) influence biological activity?

Comparative studies with analogs (e.g., 6-amino or 6-methoxy derivatives) reveal:

- Antimicrobial Activity : The acetamido group enhances membrane penetration in Gram-negative bacteria compared to hydrophilic substituents.

- Enzymatic Stability : Acetamido derivatives resist hydrolysis by bacterial amidases better than carbamate-linked groups.

Docking simulations (e.g., with bacterial topoisomerase II) can rationalize these trends .

Q. What mechanistic insights explain low yields in transition metal-catalyzed derivatization reactions?

- Catalyst Poisoning : The carboxylic acid group may chelate palladium catalysts, necessitating protective group strategies (e.g., tert-butyl esters).

- Side Reactions : Competitive C-H activation at the methyl group (position 2) can occur; steric hindrance via bulky ligands (e.g., SPhos) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.